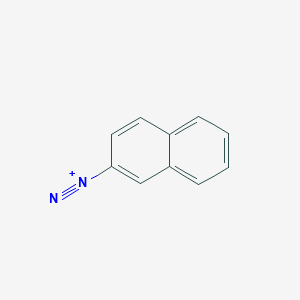

2-Naphthalenediazonium

説明

Significance of Aryl Diazonium Salts as Versatile Synthetic Intermediates

Aryl diazonium salts, a class of organic compounds with the general formula ArN₂⁺X⁻, are highly valuable reagents in the field of organic synthesis. Their importance stems from the excellent leaving group ability of the dinitrogen (N₂) moiety, which allows for the introduction of a wide array of functional groups onto an aromatic ring that are often difficult to install through direct substitution methods. unacademy.combyjus.com This versatility makes them indispensable tools for synthetic chemists.

The transformation of an aromatic amine to a diazonium salt, a process known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) and a strong acid. unacademy.com Once formed, the diazonium salt can undergo a variety of reactions, broadly categorized as substitution reactions and coupling reactions. chemguide.co.uklibretexts.org

Substitution reactions involve the replacement of the diazonium group with another atom or group. For instance, the Sandmeyer reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively. firsthope.co.inmasterorganicchemistry.com The Schiemann reaction is a notable method for the introduction of fluorine, a process that is otherwise challenging. firsthope.co.in Furthermore, diazonium salts can be converted to phenols by warming in water, and to iodoarenes by treatment with potassium iodide. chemguide.co.uklibretexts.org

Azo coupling reactions, on the other hand, retain the nitrogen atoms and form azo compounds (Ar-N=N-Ar'), which are often intensely colored and find extensive use as dyes. unacademy.comchemguide.co.uk These reactions occur between a diazonium salt and an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine. chemguide.co.uklibretexts.org

The reactivity of aryl diazonium salts also extends to the formation of aryl radicals through thermal, photochemical, or electrochemical means, opening up further avenues for carbon-carbon and carbon-heteroatom bond formation. acs.org This broad spectrum of reactivity solidifies the standing of aryl diazonium salts as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. slideshare.netnumberanalytics.com

Research Trajectories of 2-Naphthalenediazonium in Contemporary Organic Chemistry

The unique structural and electronic properties of the naphthalene (B1677914) ring system impart specific reactivity and applications to this compound salts, making them a subject of focused research. Contemporary studies are exploring their utility beyond traditional synthetic transformations and delving into materials science and surface chemistry.

One significant area of research involves the use of this compound salts in surface modification. The in-situ generation of aryl radicals from diazonium salts allows for the covalent grafting of naphthalene-based layers onto various substrates, including metals, semiconductors, and carbon materials. numberanalytics.com This functionalization can alter the surface properties, leading to applications in areas such as corrosion resistance, biocompatibility, and the development of new sensors. For example, the modification of TiO₂ nanoparticles with dihydroxy naphthalene derivatives, which can be conceptually linked to the reactivity of diazonium precursors, has been shown to enhance photocatalytic activity under visible light. researchgate.net

In the realm of materials science, the incorporation of the naphthalene moiety via this compound chemistry is being investigated for the development of novel materials with tailored electronic and optical properties. The extended π-system of naphthalene makes it an attractive component for organic electronics, including conductive coatings and organic light-emitting diodes (OLEDs). numberanalytics.com

Furthermore, the coupling reactions of this compound salts continue to be a subject of investigation. For instance, the reaction with 2-naphthol (B1666908) produces intensely colored azo dyes. chemguide.co.uklibretexts.org The kinetics and mechanisms of these coupling reactions, including in non-aqueous and ionic liquid media, are being studied to optimize reaction conditions and expand their synthetic utility. researchgate.net The synthesis of novel azo compounds derived from this compound and various coupling partners remains an active area of research due to their potential applications as pigments and functional dyes.

Key Reactions of this compound

| Reaction Type | Reagents | Product |

| Azo Coupling | 2-Naphthol, NaOH | 1-(Naphthalen-2-ylazo)naphthalen-2-ol |

| Azo Coupling | Phenol, NaOH | 1-(Naphthalen-2-ylazo)phenol |

| Azo Coupling | Aniline (B41778) | 1-(Naphthalen-2-yl)-2-phenyl-diazene |

Structure

2D Structure

3D Structure

特性

CAS番号 |

36097-38-8 |

|---|---|

分子式 |

C10H7N2+ |

分子量 |

155.18 g/mol |

IUPAC名 |

naphthalene-2-diazonium |

InChI |

InChI=1S/C10H7N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/q+1 |

InChIキー |

HLJFIRMYTKLAGK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)[N+]#N |

製品の起源 |

United States |

Synthetic Methodologies for 2 Naphthalenediazonium Compounds

Conventional Diazotization Protocols

The traditional approach to synthesizing 2-naphthalenediazonium salts has been a cornerstone of organic synthesis for over a century. mpg.de This method, while effective, requires meticulous control of reaction conditions to ensure the desired product is obtained safely and in high yield.

The synthesis of this compound compounds begins with the precursor, 2-naphthylamine (B18577). wikipedia.org This primary aromatic amine is reacted with nitrous acid, which is typically generated in situ by combining sodium nitrite (B80452) with a strong mineral acid like hydrochloric acid. byjus.comvedantu.comorganic-chemistry.org This reaction, known as diazotization, converts the amino group of 2-naphthylamine into a diazonium group (-N₂⁺), resulting in the formation of the this compound salt. byjus.comvedantu.com The Bucherer reaction, which involves heating 2-naphthol (B1666908) with ammonium (B1175870) zinc chloride, is a known method for preparing the 2-naphthylamine precursor itself. wikipedia.org

The efficiency of the diazotization of 2-naphthylamine is highly dependent on several critical reaction parameters. Temperature is arguably the most crucial factor; the reaction is typically carried out at low temperatures, between 0-5°C, to maintain the stability of the thermally labile diazonium salt. byjus.comvedantu.com Exceeding this temperature range can lead to the decomposition of the diazonium salt, resulting in the loss of nitrogen gas. vedantu.com The concentration of the acid and the rate of addition of the nitrite solution also play significant roles in the reaction's success. byjus.comgoogle.com Proper control of these conditions is essential to maximize the yield of the diazonium salt and minimize the formation of unwanted byproducts. byjus.comacs.org

Table 1: Influence of Reaction Conditions on Diazotization Efficiency

| Parameter | Condition | Effect on Efficiency |

|---|---|---|

| Temperature | 0-5°C | Essential for the stability of the diazonium salt. byjus.comvedantu.com |

| > 5-10°C | Decomposition of the diazonium salt occurs. vedantu.com | |

| Acid | Strong mineral acid (e.g., HCl) | Necessary for the in-situ generation of nitrous acid. byjus.comvedantu.com |

| Nitrite Addition | Slow, dropwise addition | Controls the reaction rate and prevents temperature spikes. byjus.com |

| Stoichiometry | Stoichiometric amount of sodium nitrite | Avoids excess nitrous acid, which can lead to side reactions. acs.org |

Advanced and Safer Synthetic Approaches

Given the inherent instability and potential explosiveness of diazonium salts, significant research has focused on developing safer methods for their synthesis and handling. mpg.deresearchgate.net These advanced approaches aim to mitigate the risks associated with the accumulation of these hazardous intermediates.

A key strategy for enhancing safety is the in-situ generation and immediate consumption of the this compound salt. mpg.denih.gov This approach avoids the isolation and storage of the potentially explosive diazonium compound. mpg.de By performing the diazotization and a subsequent reaction in the same pot or in a continuous flow system, the concentration of the diazonium salt at any given time is kept to a minimum, significantly reducing the risk of an uncontrolled decomposition. mpg.denih.gov Flow chemistry, in particular, offers precise control over reaction parameters and enhances heat transfer, further improving the safety profile of the process. nih.gov

Recent developments have focused on creating protocols that inherently design out hazards. One such advancement is the "Mülheim Protocol," which combines the synthesis and subsequent reaction of the diazonium salt into a single, continuous process, thereby preventing the dangerous accumulation of the intermediate. mpg.de This method also explores alternatives to traditional strong acids and low temperatures, potentially making the process more robust and cost-effective. mpg.de Research into using alternative diazotizing agents, such as alkyl nitrites, and different solvent systems is also underway to improve the safety and efficiency of these reactions. researchgate.net

| Alternative Reagents | Use of reagents like alkyl nitrites instead of sodium nitrite and strong acids. researchgate.net | Can lead to milder reaction conditions and avoid the use of highly corrosive acids. researchgate.net |

Reactivity and Mechanistic Studies of 2 Naphthalenediazonium

Electrophilic Aromatic Substitution via Diazonium Coupling Reactions

Diazonium coupling reactions are a cornerstone of dye chemistry and involve the reaction of a diazonium salt with an electron-rich aromatic compound. youtube.comwikipedia.org In these electrophilic aromatic substitution reactions, the 2-naphthalenediazonium cation acts as the electrophile. wikipedia.orgvedantu.commasterorganicchemistry.com

Coupling with Activated Aromatic Nucleophiles (e.g., Naphthols, Phenols)

This compound salts readily couple with activated aromatic nucleophiles such as naphthols and phenols. libretexts.orgchemguide.co.uk The reaction with 2-naphthol (B1666908), for instance, is typically carried out in an alkaline solution. chemguide.co.ukbyjus.com The hydroxide (B78521) ions deprotonate the phenol (B47542) or naphthol, forming the more nucleophilic phenoxide or naphthoxide ion, which then attacks the diazonium salt. chemguide.co.uksavemyexams.com The reaction with 2-naphthol yields an intense orange-red precipitate. libretexts.orgchemguide.co.uk Similarly, coupling with phenol produces a yellow-orange solution or precipitate. libretexts.orgchemguide.co.uk The reaction is generally faster at a higher pH. wikipedia.org

The position of substitution on the nucleophile is influenced by the directing effects of the activating group. For phenols and naphthols, the hydroxyl group is an ortho, para-director. vedantu.com In the case of 1-naphthol, substitution with benzenediazonium (B1195382) chloride occurs at the para position. vedantu.com

Formation of Azo Compounds and Related Naphthalene (B1677914) Derivatives

The product of a diazonium coupling reaction is an azo compound, characterized by a nitrogen-nitrogen double bond (-N=N-) bridging two aromatic rings. libretexts.orgchemguide.co.uksavemyexams.com These compounds are often intensely colored due to the extended conjugated system of delocalized electrons that spans both aromatic rings through the azo bridge. byjus.comsavemyexams.com This property makes them valuable as dyes. chemguide.co.ukbyjus.com For example, the coupling of benzenediazonium chloride with 2-naphthol produces a scarlet red dye. byjus.com

The general reaction for the formation of an aryl azo compound is: ArN₂⁺ + Ar'H → ArN=NAr' + H⁺ wikipedia.org

Mechanistic Investigations of Azo Coupling Pathways

Azo coupling is classified as an electrophilic aromatic substitution reaction. wikipedia.orgorganic-chemistry.org The mechanism involves the attack of the electron-rich aromatic nucleophile (the coupling component) on the electrophilic diazonium ion. wikipedia.orgvedantu.com The reaction is typically conducted at low temperatures, often near 0°C, because diazonium salts can be unstable at room temperature. wikipedia.org

Kinetic studies have provided insights into the reaction mechanism. For example, the diazo-coupling reactions of benzenediazonium fluoroborates with 2-naphthol have been studied in various non-aqueous solvents. The reaction rate was found to be significantly faster in dipolar aprotic solvents compared to protic solvents, which is attributed to differences in the solvation of the naphtholate ion. researchgate.net In some cases, the reaction is subject to general base catalysis. researchgate.net

Analysis of Azo-Hydrazone Tautomeric Equilibria in Reaction Products

The products of diazonium coupling with naphthols can exist as a mixture of two tautomeric forms: the azo form and the hydrazone form. This phenomenon is known as azo-hydrazone tautomerism. capes.gov.brrsc.org

Spectroscopic techniques such as NMR and Raman spectroscopy have been instrumental in studying this equilibrium. capes.gov.br For instance, in a study of 1-phenylazo-2-naphthol derivatives, the hydrazone form was found to be predominant for derivatives with electron-withdrawing substituents like cyano (CN) and nitro (NO₂). capes.gov.br In contrast, for a derivative with a methoxy (B1213986) (MeO) group, NMR studies indicated a tautomeric equilibrium constant (KT) of 0.7. capes.gov.br The position of this equilibrium can be influenced by factors such as the solvent, pH, and the electronic nature of substituents on the aromatic rings. rsc.orgrsc.orgcapes.gov.br For example, in acidic and neutral solutions, the hydrazone form is often the dominant tautomer, while the azo form prevails in alkaline solutions. rsc.org

Replacement Reactions Involving Dediazoniation

In contrast to coupling reactions where the nitrogen atoms are retained, dediazoniation reactions involve the replacement of the diazonium group (-N₂⁺) with another atom or group, with the liberation of nitrogen gas (N₂). libretexts.orgchemguide.co.uklumenlearning.com This is a powerful method for introducing a variety of substituents onto an aromatic ring that are often difficult to introduce by other means. libretexts.orgchemguide.co.uk

Sandmeyer-Type Transformations (e.g., Halogenation, Cyanation)

The Sandmeyer reaction is a classic method for the synthesis of aryl halides and cyanides from aryl diazonium salts using copper(I) salts as catalysts. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.orglibretexts.org

Halogenation: Aryl chlorides and bromides can be synthesized by treating the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr), respectively. masterorganicchemistry.comwikipedia.org While direct fluorination is not typically achieved via a standard Sandmeyer reaction, aryl fluorides can be prepared through the Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.comwikipedia.org Aryl iodides can be formed by reacting the diazonium salt with potassium iodide, a reaction that does not require a copper catalyst. libretexts.orgchemguide.co.uk Recent developments have also explored photochemical, metal-free Sandmeyer-type halogenations. nih.gov

Cyanation: The cyano group (-CN) can be introduced onto the naphthalene ring by reacting the this compound salt with copper(I) cyanide (CuCN). masterorganicchemistry.comwikipedia.org This provides a route to naphthalenecarbonitriles, which are versatile precursors for other functional groups like carboxylic acids. The Sandmeyer reaction is a key method for cyanation in organic synthesis. beilstein-journals.orgnih.gov

The general mechanism of the Sandmeyer reaction involves a single electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst. wikipedia.orgbyjus.com

The following table provides a summary of some Sandmeyer-type reactions.

| Desired Product | Reagent(s) |

| Aryl Chloride | CuCl |

| Aryl Bromide | CuBr |

| Aryl Cyanide | CuCN |

| Aryl Iodide | KI |

| Aryl Fluoride (B91410) | HBF₄, heat (Balz-Schiemann) |

Reductive Deamination for C-H Bond Formation

Reductive deamination, also known as hydrodediazoniation, is a crucial reaction for replacing an amino group on an aromatic ring with a hydrogen atom, effectively forming a C-H bond. In the case of this compound, this transformation allows for the strategic removal of a directing group after it has served its purpose in a synthetic sequence. A common and effective reagent for this process is hypophosphorous acid (H₃PO₂). libretexts.orgvedantu.com The reaction proceeds by treating the this compound salt, typically prepared in situ from 2-naphthylamine (B18577), with H₃PO₂ in an aqueous medium.

The mechanism of this reduction is believed to involve a free radical chain process. researchgate.net This is in contrast to many other diazonium reactions that proceed via nucleophilic substitution on an aryl cation. The reaction is often catalyzed by trace amounts of oxidizing agents and can be inhibited by radical scavengers. researchgate.net The process ultimately reduces the diazonium group to yield naphthalene, while the hypophosphorous acid is oxidized to phosphorous acid. vedantu.com Ethanol can also serve as a reducing agent, converting the diazonium salt to naphthalene while being oxidized to ethanal. vedantu.com

This method provides a valuable tool for synthesis, for instance, when a nitro group is initially used to control the regioselectivity of an electrophilic aromatic substitution, then reduced to an amine, and finally removed via diazotization and reductive deamination. libretexts.org

Table 1: Reagents for Reductive Deamination of this compound

| Reagent | Product | Oxidized Byproduct | Mechanistic Feature |

| Hypophosphorous Acid (H₃PO₂) | Naphthalene | Phosphorous Acid (H₃PO₃) | Free radical chain mechanism libretexts.orgresearchgate.net |

| Ethanol (CH₃CH₂OH) | Naphthalene | Ethanal (CH₃CHO) | Mild reducing agent vedantu.com |

Hydrolytic Displacement for Hydroxyl Introduction

The diazonium group of this compound can be readily replaced by a hydroxyl group through hydrolysis, a reaction of significant industrial and synthetic importance for the production of 2-naphthol. quora.com This reaction is typically achieved by heating an aqueous acidic solution of the this compound salt. The diazonium salt, generated from 2-naphthylamine, sodium nitrite (B80452), and a strong acid at low temperatures, is gently warmed, leading to the loss of dinitrogen gas and the formation of an aryl cation. ontosight.aiyoutube.com This highly reactive intermediate is then captured by water, which acts as a nucleophile, to form 2-naphthol after deprotonation.

C₁₀H₇N₂⁺ + H₂O → C₁₀H₇OH + N₂ + H⁺

The kinetics of this hydrolysis can be complex. Studies on related compounds, like 2-naphthyl β-D-glucuronide, show that the rate of hydrolysis is dependent on the pH of the solution. rsc.orgrsc.org For this compound itself, controlling the temperature and acidity is crucial to maximize the yield of 2-naphthol and minimize the formation of side products from competing reactions.

Table 2: Conditions for Hydrolytic Displacement

| Starting Material | Reagents | Key Condition | Product |

| This compound Salt | Water, Acid (e.g., H₂SO₄) | Heating the aqueous solution | 2-Naphthol quora.com |

Schiemann Reaction for Carbon-Fluorine Bond Formation

The Schiemann reaction provides a reliable method for introducing a fluorine atom onto an aromatic ring, a transformation that is otherwise difficult to achieve directly. byjus.com For this compound, this reaction facilitates the synthesis of 2-fluoronaphthalene. The process begins with the diazotization of 2-naphthylamine in the presence of fluoroboric acid (HBF₄) or by treating the pre-formed diazonium chloride salt with HBF₄. wikipedia.orgnumberanalytics.com This results in the precipitation of the relatively stable this compound tetrafluoroborate salt.

This isolated salt is then dried and heated, a step known as thermolysis. numberanalytics.compku.edu.cnjk-sci.com The thermal decomposition causes the loss of nitrogen gas and boron trifluoride, generating a highly unstable aryl cation. wikipedia.org This cation immediately abstracts the fluoride ion from the BF₄⁻ counterion to yield the final product, 2-fluoronaphthalene. wikipedia.orgjk-sci.com

The reaction proceeds as follows:

C₁₀H₇NH₂ + NaNO₂ + 2HCl → C₁₀H₇N₂⁺Cl⁻ + NaCl + 2H₂O

C₁₀H₇N₂⁺Cl⁻ + HBF₄ → C₁₀H₇N₂⁺BF₄⁻(s) + HCl

C₁₀H₇N₂⁺BF₄⁻(s) --(Heat)--> C₁₀H₇F + N₂(g) + BF₃(g)

Recent studies have explored variations, such as performing the decomposition under photochemical conditions (e.g., visible-light irradiation) or in low-polarity solvents like chlorobenzene (B131634) or hexane (B92381) to improve yields and achieve fluorination at lower temperatures. nih.gov While tetrafluoroborate is the classic counterion, others like hexafluorophosphate (B91526) (PF₆⁻) have also been used successfully. wikipedia.orgjk-sci.com

Table 3: Key Stages of the Schiemann Reaction for 2-Fluoronaphthalene Synthesis

| Stage | Description | Key Reagents/Conditions | Intermediate/Product |

| Diazotization & Anion Exchange | Formation of the diazonium salt followed by precipitation with a fluorinated counterion. | NaNO₂, HCl, HBF₄ numberanalytics.com | This compound tetrafluoroborate |

| Thermal Decomposition | Heating the isolated diazonium salt to induce loss of N₂ and BF₃. | Heat (thermolysis) jk-sci.com | 2-Fluoronaphthalene |

| Photochemical Decomposition | An alternative to heating, using light to drive the reaction. | Visible-light irradiation nih.gov | 2-Fluoronaphthalene |

Metal-Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Reductive Cross-Coupling with Aryl Halides

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon bonds. Aryl diazonium salts, including this compound, can serve as effective electrophilic coupling partners. In a notable application, this compound salts can be coupled with aryl bromides in a one-pot, nickel-catalyzed reductive cross-coupling reaction. researchgate.netnih.gov This process avoids the need for pre-synthesized, often sensitive, organometallic reagents. nih.gov

The reaction typically employs a nickel(II) salt as a catalyst precursor, a ligand such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and a stoichiometric metallic reductant like magnesium or manganese powder. researchgate.netorganic-chemistry.orgdeepdyve.com The reductant is crucial for turning over the catalytic cycle. The reaction proceeds efficiently at room temperature in a solvent like tetrahydrofuran (B95107) (THF), demonstrating good functional group tolerance and applicability to a range of substrates. researchgate.netwisc.edu

This methodology provides a direct route to unsymmetrical biaryls, which are important structural motifs in many functional materials and pharmaceuticals. The use of an easily prepared diazonium salt as one of the electrophiles makes this an attractive and economical synthetic strategy. nih.gov

Table 4: Components of Nickel-Catalyzed Reductive Cross-Coupling

| Component | Example | Role in Reaction |

| Naphthyl Electrophile | This compound salt | Source of the naphthyl group |

| Aryl Electrophile | Aryl Bromide | Source of the aryl group |

| Catalyst | Nickel(II) salt (e.g., NiCl₂) researchgate.netoaepublish.com | Facilitates C-C bond formation |

| Ligand | dppe, bipyridine derivatives researchgate.netorganic-chemistry.org | Stabilizes and modifies the Ni catalyst |

| Reductant | Magnesium (Mg), Manganese (Mn) researchgate.netorganic-chemistry.org | Regenerates the active catalytic species |

| Solvent | Tetrahydrofuran (THF) researchgate.net | Reaction medium |

Elucidation of Catalytic Cycle Mechanisms

The mechanism of nickel-catalyzed cross-coupling reactions involving diazonium salts is complex and can proceed through various pathways depending on the specific system. A common feature is the involvement of different nickel oxidation states, often cycling between Ni(0), Ni(I), Ni(II), and sometimes Ni(III). oaepublish.comsci-hub.se

In a typical reductive cross-electrophile coupling, the cycle is initiated by the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species by the metallic reductant (e.g., Mn or Zn). oaepublish.com The Ni(0) complex can then react with the aryl halide via oxidative addition to form an Ar-Ni(II)-X intermediate.

However, when diazonium salts are used, the mechanism can be different. The diazonium salt is a powerful oxidant and can react with the Ni(0) or a Ni(I) species. A plausible pathway involves a single-electron transfer (SET) from a low-valent nickel species to the diazonium salt, generating a 2-naphthyl radical and releasing nitrogen gas. This radical can then combine with the nickel center.

The catalytic cycle likely involves the following key steps:

Activation: The Ni(II) precatalyst is reduced to Ni(0) or Ni(I).

Radical Formation: The low-valent nickel species reacts with the this compound salt to form a 2-naphthyl radical.

Oxidative Addition/Combination: The other electrophile (aryl halide) adds to a Ni(0) center, or the 2-naphthyl radical combines with a nickel complex. The precise sequence can vary. sci-hub.se

Reductive Elimination: The two organic groups (naphthyl and aryl) are eliminated from the nickel center to form the biaryl product, regenerating a lower-valent nickel species that can re-enter the catalytic cycle. diaogroup.org

Radical mechanisms, involving Ni(I) intermediates and radical rebound or radical chain pathways, are frequently proposed for these types of transformations. sci-hub.se The exact mechanism is highly dependent on the ligands, reductant, and substrates used.

Specialized Functionalization Reactions

Beyond the previously discussed transformations, this compound salts are versatile intermediates for a variety of other functionalization reactions, often falling under the category of Sandmeyer or Meerwein-type reactions. These reactions allow for the introduction of a wide range of substituents onto the naphthalene core.

Sandmeyer Reaction: This classic reaction involves the copper(I)-catalyzed decomposition of a diazonium salt in the presence of a nucleophile. For instance, using copper(I) chloride or copper(I) bromide allows for the efficient synthesis of 2-chloronaphthalene (B1664065) and 2-bromonaphthalene, respectively. Similarly, copper(I) cyanide can be used to install a cyano group, yielding 2-cyanonaphthalene. This reaction is believed to proceed through a radical mechanism involving an organocopper intermediate.

Meerwein Arylation: In this reaction, the this compound salt is used to arylate an activated alkene. The reaction is typically catalyzed by a copper(II) salt. The diazonium salt adds across the double bond, followed by the elimination of H-X (where X is the diazonium counter-ion) and loss of nitrogen, resulting in the formation of a new C-C bond and the introduction of the naphthyl group onto the original alkene structure.

Gomberg-Bachmann Reaction: This reaction allows for the synthesis of unsymmetrical biaryls, similar to the nickel-catalyzed methods but under different conditions. It involves treating the this compound salt with another aromatic compound (like benzene (B151609) or a substituted derivative) under basic conditions. This reaction generates a 2-naphthyl radical that then attacks the other aromatic ring in an electrophilic aromatic substitution-type process. However, yields can often be modest due to the formation of side products.

Table 5: Overview of Specialized Reactions of this compound

| Reaction Name | Catalyst/Reagent | Functional Group Introduced | Typical Product Class |

| Sandmeyer (Halogenation) | Copper(I) Chloride (CuCl) | Chloro (-Cl) | 2-Chloronaphthalene |

| Sandmeyer (Halogenation) | Copper(I) Bromide (CuBr) | Bromo (-Br) | 2-Bromonaphthalene |

| Sandmeyer (Cyanation) | Copper(I) Cyanide (CuCN) | Cyano (-CN) | 2-Cyanonaphthalene |

| Meerwein Arylation | Copper(II) Salt (e.g., CuCl₂) | Naphthyl group on an alkene | Arylated Alkenes |

| Gomberg-Bachmann Reaction | Aromatic Substrate (e.g., Benzene) | Naphthyl group on an arene | Unsymmetrical Biaryls |

Synthesis of Tetrazole-Containing Naphthalene Derivatives

The synthesis of tetrazoles, a class of five-membered heterocyclic compounds with a high nitrogen content, has garnered significant attention due to their wide applications in medicinal chemistry and materials science. One effective strategy for synthesizing 2,5-disubstituted tetrazoles involves the use of aryldiazonium salts.

A robust one-pot method involves the reaction of an aryldiazonium salt with an amidine, followed by an oxidative cyclization step. sci-hub.seorganic-chemistry.org The reaction is proposed to proceed through the initial formation of an imino-triazene intermediate from the reaction between the diazonium salt and the amidine. sci-hub.se This intermediate then undergoes an oxidative N-N bond formation, typically promoted by an iodine/potassium iodide system under basic conditions, to yield the stable 2,5-disubstituted tetrazole ring. sci-hub.se

This methodology can be applied to this compound to generate 2-(naphthalen-2-yl)-2H-tetrazole derivatives. For instance, reacting this compound tetrafluoroborate with various amidine hydrochlorides under these conditions provides a direct route to a range of 2,5-functionalized tetrazoles where the naphthalene moiety is attached at the N2 position of the tetrazole ring. The reaction tolerates a variety of functional groups on both the diazonium salt and the amidine, making it a versatile tool for creating diverse molecular architectures. sci-hub.se

Table 1: Synthesis of 2,5-Disubstituted Tetrazoles from Aryldiazonium Salts and Amidines This table presents representative data for the synthesis of 2,5-disubstituted tetrazoles using a one-pot reaction. The data is based on analogous reactions with various aryldiazonium salts.

| Entry | Aryldiazonium Salt | Amidine | Product | Yield (%) |

| 1 | Benzenediazonium | Benzamidine | 2,5-Diphenyl-2H-tetrazole | 87 |

| 2 | 4-Methylbenzenediazonium | Benzamidine | 2-(p-Tolyl)-5-phenyl-2H-tetrazole | 85 |

| 3 | 4-Methoxybenzenediazonium | Benzamidine | 2-(4-Methoxyphenyl)-5-phenyl-2H-tetrazole | 91 |

| 4 | Benzenediazonium | 4-Chlorobenzamidine | 2-Phenyl-5-(4-chlorophenyl)-2H-tetrazole | 84 |

| 5 | Benzenediazonium | 1H-Pyrazole-1-carboximidamide | 2-Phenyl-5-(1H-pyrazol-1-yl)-2H-tetrazole | 78 |

Photoinduced Cycloaddition Reactions in Photoclick Chemistry

"Photoclick chemistry" encompasses a set of reactions that are initiated by light, offering high efficiency and spatiotemporal control. A prominent example within this field is the photoinduced tetrazole-alkene cycloaddition. nih.gov This reaction relies on the photochemical activation of a tetrazole to generate a highly reactive intermediate, which then rapidly reacts with an alkene.

Specifically, certain aryl-substituted tetrazoles can undergo a photoinduced ring-opening upon irradiation with UV light, leading to the extrusion of molecular nitrogen and the formation of a nitrile imine. This nitrile imine is a powerful 1,3-dipole that readily participates in [3+2] cycloaddition reactions with dipolarophiles, such as alkenes, to form pyrazoline derivatives. nih.gov

Research has highlighted that naphthalene-derived tetrazoles exhibit excellent reactivity in these photoinduced cycloadditions. nih.gov For example, a 2-(naphthalen-2-yl)-5-phenyl-2H-tetrazole, synthesized from this compound as described in the previous section, can serve as an efficient precursor in photoclick chemistry. Upon irradiation at 365 nm, this tetrazole generates the corresponding naphthalene-containing nitrile imine, which can be trapped by various alkenes to construct complex heterocyclic structures. The reaction is characterized by its operational simplicity, high functional group tolerance, and the ability to be performed under mild conditions, even in the presence of water as a cosolvent. nih.gov

Table 2: Key Features of Photoinduced Tetrazole-Alkene Cycloaddition This table summarizes the general characteristics of the photoclick reaction involving aryl tetrazoles and alkenes.

| Feature | Description |

| Reaction Type | Photoinduced [3+2] Cycloaddition (Photoclick Chemistry) |

| Precursor | 2-Aryl-5-substituted-2H-tetrazole (e.g., Naphthalene-derived tetrazole) |

| Reactive Intermediate | Nitrile Imine |

| Dipolarophile | Alkene |

| Activation | UV Light (e.g., 302 nm or 365 nm) nih.gov |

| Product | Pyrazoline derivative |

| Key Advantages | High spatiotemporal control, operational simplicity, functional group tolerance, mild reaction conditions. nih.gov |

Stability and Decomposition Pathways of 2 Naphthalenediazonium Salts

Thermal Dediazoniation Processes

Thermal decomposition is the most common pathway for the degradation of diazonium salts. The stability is intrinsically linked to the C-N bond strength, which can be influenced by a variety of internal and external factors.

Table 1: General Thermal Properties of Aryldiazonium Salts

| Parameter | Typical Value Range |

|---|---|

| Decomposition Temperature | 90 - 150 °C nih.gov |

| Decomposition Enthalpy (ΔH_d) | 20 - 60 kJ/mol nih.gov |

This table presents typical values for arenediazonium salts to provide context for the behavior of 2-naphthalenediazonium.

Substituents on the naphthalene (B1677914) ring system have a profound effect on the thermal stability of the diazonium salt. The stability is directly correlated with the electronic properties of the substituent. Electron-withdrawing groups (EWGs) tend to increase the thermal stability of the diazonium salt, while electron-donating groups (EDGs) decrease it. This is because EWGs decrease the electron density on the carbon atom attached to the diazonium group, strengthening the C-N bond and making heterolytic cleavage more difficult.

A study on several p-substituted naphthalenediazonium tetrafluoroborates established a clear stability order based on the substituent: –NO₂ > –Br > –N=N–C₆H₅ > –H. researchgate.net

This trend is consistent with the electron-withdrawing capability of the substituents, with the strongly withdrawing nitro group providing the greatest stability and the unsubstituted compound being the least stable in the series. researchgate.net

Table 2: Influence of Substituents on the Thermal Stability of Naphthalenediazonium Salts

| Substituent (R) in p-R-C₁₀H₆N₂⁺BF₄⁻ | Electronic Effect | Relative Thermal Stability |

|---|---|---|

| –NO₂ | Strong Electron-Withdrawing | Highest researchgate.net |

| –Br | Electron-Withdrawing (Inductive) | High researchgate.net |

| –N=N–C₆H₅ | Electron-Withdrawing | Intermediate researchgate.net |

The decomposition rate of this compound salts is significantly influenced by the surrounding medium.

Solvent Effects: The nature of the solvent plays a crucial role in determining the mechanistic pathway and, consequently, the rate of decomposition. In solvents of low nucleophilicity, such as 1,2-dichloroethane (B1671644), the decomposition of 1-naphthalenediazonium ions proceeds relatively slowly and is largely independent of the solvent, which is characteristic of a heterolytic mechanism. nih.gov Conversely, in solvents with high nucleophilicity, a shift towards a faster, homolytic decomposition pathway is favored. nih.gov

pH Effects: The pH of the aqueous solution has a marked impact on the stability of naphthalenediazonium salts. Studies on the 1-naphthalenediazonium ion show that the decomposition rate is constant at lower pH values. nih.gov However, above a certain pH, the rate of decomposition increases linearly with the pH. nih.gov This is explained by the equilibrium between the acidic diazonium ion (ArN₂⁺) and its corresponding diazohydroxide (Ar-N=N-OH) and diazotate (Ar-N=N-O⁻) species in more alkaline conditions. The diazotate species are generally less stable and decompose more rapidly. Therefore, maintaining a low pH is crucial for stabilizing aqueous solutions of naphthalenediazonium salts. ijcrt.orgnih.gov

The thermal decomposition of this compound salts can proceed through two primary mechanistic pathways: heterolytic and radical.

Heterolytic Dediazoniation: This pathway involves the cleavage of the C–N bond where the nitrogen molecule departs with both bonding electrons, leading to the formation of a highly reactive aryl cation (in this case, the 2-naphthyl cation) and N₂. This is often described as an Sₙ1-like mechanism. nih.gov The resulting cation rapidly reacts with any available nucleophile in the medium, such as water, alcohols, or halide ions, to form the final product (e.g., 2-naphthol). nih.gov This mechanism is favored in polar solvents with low nucleophilicity. nih.gov The observation of high activation enthalpies and positive activation entropies for the decomposition of 1-naphthalenediazonium tetrafluoroborate (B81430) is consistent with this type of unimolecular dissociation in the rate-determining step. nih.gov

Radical Dediazoniation: This pathway involves the one-electron reduction of the diazonium ion, leading to the formation of a diazenyl radical (Ar-N=N•), which rapidly loses N₂ to form an aryl radical (2-naphthyl radical). This pathway is often facilitated by reducing agents or certain solvents. researchgate.net Evidence for a radical process in the decomposition of naphthalenediazonium salts has been observed through Chemically Induced Dynamic Nuclear Polarization (CIDNP) signals during their reaction with sodium borohydride. researchgate.net The Sandmeyer reaction, which utilizes copper(I) salts to convert diazonium salts to aryl halides or cyanides, is a classic example of a radical-mediated dediazoniation. core.ac.uk

Photochemical Decomposition Processes

In addition to thermal energy, this compound salts can be decomposed by the absorption of light, typically in the UV region. This photodediazoniation provides an alternative method for generating reactive naphthyl intermediates at temperatures where the salt would otherwise be stable.

The photolysis of aryldiazonium salts can also proceed through heterolytic or radical pathways, depending on the specific compound and reaction conditions. rsc.org

Upon absorption of a photon, the diazonium salt is promoted to an excited singlet state. This can then undergo intersystem crossing to a more stable triplet state. Photodediazoniation is proposed to proceed via a heterolytic mechanism involving the formation of a triplet aryl cation from the excited diazonium ion. rsc.org This highly reactive cation then reacts with the solvent or other nucleophiles present. rsc.org

Alternatively, photolysis can induce homolytic cleavage of the C-N bond, generating an aryl radical and a nitrogen molecule. This process can be direct or sensitized. In sensitized photolysis, a photosensitizer absorbs the light and then transfers energy to the diazonium salt, initiating decomposition. Electron-transfer reactions from excited states of other molecules or from photogenerated radicals can also reduce the diazonium salt, initiating a radical chain reaction. researchgate.net The specific mechanism for this compound is expected to follow these general principles established for other aryldiazonium salts.

Complexation Effects on Diazonium Ion Stability

The stability of diazonium salts, including this compound, can be significantly influenced by their chemical environment. A key strategy for enhancing the stability of these reactive species involves complexation with host molecules, particularly macrocyclic and acyclic polyethers. This complexation, a form of host-guest chemistry, can effectively shield the diazonium group, thereby altering its decomposition pathway and rate.

Host-Guest Interactions with Macrocyclic and Acyclic Polyethers

The interaction between the this compound cation (the guest) and polyethers (the host) is a well-documented phenomenon that leads to the formation of host-guest complexes. These interactions are primarily driven by the electrostatic attraction between the positively charged diazonium group and the electron-rich oxygen atoms of the polyether chain. The nature and strength of these interactions are dependent on several factors, including the size of the macrocyclic cavity, the number of oxygen atoms in the polyether, and the solvent used.

Research has shown that crown ethers with a sufficient number of oxygen atoms can encapsulate the diazonium group, leading to the formation of stable inclusion complexes. For instance, studies on the complexation of 1-naphthalenediazonium tetrafluoroborate, a closely related compound, with various crown ethers and acyclic polyethers have provided significant insights. It was observed that all studied hosts, with the exception of 12-crown-4, formed 1:1 complexes with the diazonium ion in the gas phase. researchgate.net This indicates that a certain minimum number of coordinating oxygen atoms is necessary to establish a stable complex.

The complexation is not limited to cyclic polyethers. Acyclic polyethers, such as polyethylene (B3416737) glycol (PEG), have also been shown to form stabilizing complexes with diazonium ions. For example, PEG 1000 can wrap around the diazonium group, leading to a significant stabilizing effect. researchgate.net This demonstrates that the flexibility of the polyether chain can also play a crucial role in the formation of stable host-guest complexes.

The formation of these complexes can be represented by the following equilibrium:

Guest (this compound) + Host (Polyether) ⇌ [Guest⊂Host] Complex

Analysis of Macrocyclic Effects on Thermodynamic and Kinetic Stability

The "macrocyclic effect" refers to the enhanced stability of a complex formed with a macrocyclic ligand compared to its acyclic analogue. This effect is evident in the complexation of this compound with polyethers, where crown ethers generally exhibit a stronger stabilizing effect than their acyclic counterparts with the same number of oxygen atoms. This enhanced stability can be quantified in terms of both thermodynamic and kinetic parameters.

Thermodynamic Stability

The thermodynamic stability of the host-guest complex is described by the equilibrium constant for complex formation (K). A larger value of K indicates a more stable complex and a greater propensity for the diazonium ion to exist in its complexed, and therefore stabilized, form.

Studies on arenediazonium ions have shown that the logarithms of the equilibrium constants for complex formation with crown ethers correlate with Hammett's substituent constants, indicating that electronic effects of substituents on the aromatic ring influence the stability of the complex. researchgate.net For the 1-naphthalenediazonium ion, it was found that crown ethers with seven oxygen atoms are the strongest complexing agents among those studied. researchgate.net

Kinetic Stability

The kinetic stability of the this compound ion is enhanced upon complexation due to the steric hindrance provided by the polyether host, which impedes the unimolecular decomposition of the diazonium ion. The rate of decomposition of the complexed diazonium ion (k2) is typically much slower than that of the uncomplexed ion (k1).

The stabilizing ability of the complexation can be expressed as the ratio k1/k2. A higher value for this ratio signifies a greater stabilizing effect of the host molecule. Research on the thermal dediazoniation of 1-naphthalenediazonium in the presence of various crown ethers and acyclic polyethers in 1,2-dichloroethane has provided valuable data on these kinetic parameters. researchgate.net

The following interactive table summarizes the thermodynamic stability constants (K) and the kinetic stability enhancement (k1/k2) for the complexation of 1-naphthalenediazonium tetrafluoroborate with various polyethers in 1,2-dichloroethane at 40 °C. While this data is for the 1-isomer, it provides a strong indication of the expected trends for the this compound ion.

| Host Compound | Number of Oxygen Atoms | Thermodynamic Stability Constant (K / M-1) | Kinetic Stability Enhancement (k1/k2) |

| 15-Crown-5 | 5 | 130 | 3.6 |

| 18-Crown-6 (B118740) | 6 | 2,100 | 25 |

| 21-Crown-7 | 7 | 11,000 | 110 |

| Dibenzo-24-crown-8 | 8 | 1,800 | 20 |

| Tetraglyme | 5 | 40 | 1.8 |

| Polyethylene Glycol 1000 | ~23 | 4,300 | 48 |

Data sourced from studies on 1-naphthalenediazonium tetrafluoroborate. researchgate.net

The data clearly illustrates the macrocyclic effect, with 18-crown-6 and 21-crown-7 exhibiting significantly higher thermodynamic and kinetic stability enhancements compared to the acyclic tetraglyme. The optimal cavity size for complexation appears to be with 21-crown-7, which shows the highest stability constant and the most significant reduction in the decomposition rate. The flexible, high molecular weight polyethylene glycol also demonstrates a strong stabilizing effect, highlighting the importance of multiple binding sites.

The activation parameters for the thermal decomposition of the uncomplexed 1-naphthalenediazonium salt, such as a high positive activation enthalpy (ΔH≠) and a positive activation entropy (ΔS≠), are consistent with a heterolytic SN1-like decomposition mechanism. researchgate.net This mechanism involves the rate-determining formation of a highly reactive naphthyl cation, which is significantly stabilized within the protective cavity of the polyether host.

Advanced Spectroscopic and Structural Characterization of 2 Naphthalenediazonium Compounds and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and 2-naphthalenediazonium compounds are no exception. High-resolution NMR techniques offer unparalleled insight into the connectivity and chemical environment of each atom within the molecule.

High-Resolution ¹H, ¹³C, and ¹⁵N NMR for Structural Elucidation

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy are instrumental in defining the precise structure of this compound salts.

The ¹H NMR spectrum of the naphthalene (B1677914) moiety typically displays signals in the aromatic region. For the parent naphthalene, protons at the alpha positions (1, 4, 5, 8) and beta positions (2, 3, 6, 7) are chemically distinct. In a 2-substituted naphthalene derivative like this compound, the symmetry is broken, leading to a more complex splitting pattern for the remaining seven protons on the naphthalene ring. For instance, in naphthalene itself, the alpha-protons resonate around 7.84 ppm and the beta-protons around 7.48 ppm in CDCl₃. chemicalbook.com The introduction of the diazonium group at the 2-position will induce shifts in the neighboring protons due to its electronic effects.

¹³C NMR spectroscopy provides information on the carbon framework. The chemical shifts of the carbon atoms in the naphthalene ring are sensitive to the substituent. In diazonium salts, the carbon atom directly attached to the diazonium group (C-2) exhibits a characteristic chemical shift. Studies on benzenediazonium (B1195382) salts have shown that the C1 carbon resonates at relatively high fields (102-123 ppm) compared to other nitrogen-containing functional groups. caltech.edu This is attributed to the electronic nature of the diazonium moiety.

¹⁵N NMR spectroscopy is particularly powerful for directly probing the diazonium group. The chemical shifts of the two nitrogen atoms (Nα and Nβ) are highly informative. In benzenediazonium salts, substitution with electron-donating or electron-attracting groups on the aromatic ring leads to downfield and upfield shifts of the ¹⁵N resonances, respectively. caltech.edu This sensitivity to electronic effects allows for a detailed investigation of the electronic structure of the diazonium group in this compound and its derivatives.

Table 1: Representative NMR Data for Naphthalene Derivatives

| Nucleus | Compound | Solvent | Chemical Shift (ppm) |

| ¹H | Naphthalene | CDCl₃ | 7.84 (α-H), 7.48 (β-H) chemicalbook.com |

| ¹³C | Benzenediazonium ion | - | 102-123 (C1) caltech.edu |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the presence of the diazonium group. Arenediazonium salts exhibit a strong and characteristic absorption band corresponding to the N≡N stretching vibration. This peak typically appears in the region of 2200-2300 cm⁻¹. researchgate.net For example, a nitrobenzene (B124822) diazonium salt shows a characteristic peak at 2270 cm⁻¹. researchgate.net The presence of a strong band in this region of the FT-IR spectrum of a this compound compound would be a clear indicator of the diazonium functionality. Other characteristic bands for the naphthalene ring, such as C-H and C=C stretching vibrations, would also be observed.

Table 2: Characteristic FT-IR Frequencies

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |

| Diazonium (N≡N) | Stretching | 2200-2300 | researchgate.net |

| Nitro (O-N-O) | Stretching | 1344, 1520 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The electronic spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated naphthalene system. uobabylon.edu.iqlibretexts.org Naphthalene itself exhibits strong absorption bands in the ultraviolet region. libretexts.orgresearchgate.net The introduction of the diazonium group, a strong electron-withdrawing group, will influence the energy of these transitions, leading to shifts in the absorption maxima (λ_max).

The two lowest-lying electronic transitions in naphthalene are designated as the ¹Lₐ and ¹Lₑ states. researchgate.net In 2-substituted naphthalenes, such as 2-naphthol (B1666908), these transitions are still present but their energies and intensities are altered. researchgate.net For 2-naphthol in n-hexane, the S₀ → S₁ (¹Lₑ) transition occurs at approximately 30,342 cm⁻¹, while the S₀ → S₂ (¹Lₐ) transition is at 35,137 cm⁻¹. researchgate.net

UV-Vis spectroscopy is also a valuable tool for studying the azo-hydrazone tautomerism in derivatives of this compound. The azo and hydrazone tautomers have distinct chromophores and therefore exhibit different absorption spectra. By analyzing the changes in the UV-Vis spectrum under different conditions (e.g., solvent, pH), the position of the tautomeric equilibrium can be assessed.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. jchemrev.com For this compound compounds, various mass spectrometry techniques can be employed.

Due to the often labile nature of diazonium salts, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred. jchemrev.comuzh.ch These methods allow for the ionization of the molecule with minimal fragmentation, enabling the detection of the intact molecular ion.

High-resolution mass spectrometry (HRMS), often coupled with techniques like time-of-flight (TOF) or Orbitrap mass analyzers, can provide highly accurate mass measurements. jchemrev.comnih.gov This allows for the determination of the elemental formula of the this compound cation, confirming its composition.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion in a controlled manner. uzh.ch The resulting fragmentation pattern provides valuable structural information. For a this compound ion, a characteristic fragmentation would be the loss of a neutral nitrogen molecule (N₂), a highly stable species. This would result in a prominent fragment ion corresponding to the 2-naphthyl cation. Analysis of further fragmentation of this cation can provide additional structural confirmation. In studies of alkyl-decahydronaphthalenes, characteristic fragment ions were used to identify the core structure. rsc.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Gas Phase Ion Characterization

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile, and ionic compounds such as this compound salts. researchgate.net In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. libretexts.orgnih.gov This process leads to the desorption and ionization of the analyte molecules.

For this compound salts, FAB-MS typically yields the intact cation, [C₁₀H₇N₂]⁺, which allows for the direct determination of its molecular weight. Depending on the matrix and the presence of any additives, quasi-molecular ions may also be observed. For instance, in positive-ion mode, protonated molecules, [M+H]⁺, or adducts with alkali metal ions, such as [M+Na]⁺ or [M+K]⁺, can be formed. researchgate.netrsc.org In negative-ion mode, the corresponding anion of the diazonium salt is detected, and if the parent molecule contains acidic protons, deprotonated species like [M-H]⁻ may be observed. rsc.org

The fragmentation pattern in FAB-MS can provide structural information. A key fragmentation pathway for the this compound cation is the loss of a neutral dinitrogen molecule (N₂), a highly stable species, resulting in the formation of a naphthyl cation. libretexts.org The study of 1-naphthalenediazonium tetrafluoroborate (B81430) in the gas phase under FAB conditions has shown that its decomposition is a significant process. researchgate.net The presence of crown ethers can stabilize the diazonium ion, which is also observable in the gas phase. researchgate.net

Table 1: Representative Ions in FAB-MS of this compound Salts

| Ion | Description |

| [C₁₀H₇N₂]⁺ | Intact this compound cation |

| [C₁₀H₇]⁺ | Fragment ion after loss of N₂ |

| [M+H]⁺ | Protonated molecular ion |

| [M+Na]⁺ | Sodium adduct of the molecular ion |

| [X]⁻ | Anion of the diazonium salt (e.g., BF₄⁻) |

This table presents a generalized representation of ions that can be observed in the FAB-MS analysis of this compound salts. The exact ions and their relative intensities will depend on the specific salt and the experimental conditions.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) for Radical Intermediate Detection

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to investigate chemical reactions that proceed via radical intermediates. wikipedia.orgshu.ac.uk The method detects non-equilibrium nuclear spin state populations, which manifest as enhanced absorption or emission signals in the NMR spectrum of the reaction products. wikipedia.org The generation of these polarized signals is explained by the radical-pair mechanism, where the spin state of the nuclei influences the reaction pathways of a transient radical pair. wikipedia.orgshu.ac.uk

In the context of this compound compounds, CIDNP is instrumental in detecting and characterizing the 2-naphthyl radical (C₁₀H₇•), which is formed upon the homolytic cleavage of the C-N bond (dediazoniation). The reduction of arenediazonium salts is a common method to generate aryl radicals, and CIDNP studies on these reactions provide valuable mechanistic insights. sioc-journal.cn

During the reaction, a radical pair, for example, consisting of the 2-naphthyl radical and a radical derived from a reducing agent, is formed. The interconversion between the singlet and triplet states of this radical pair is influenced by the hyperfine interactions between the unpaired electrons and the magnetic nuclei (e.g., ¹H) within the radicals. This leads to a "sorting" of nuclear spins into the recombination and escape products of the radical pair. dntb.gov.ua

The observation of polarized signals (either enhanced absorption or emission) for specific protons in the products derived from the 2-naphthyl radical is direct evidence for its transient existence. Time-resolved CIDNP experiments can even be used to determine the hyperfine coupling constants of these short-lived radical intermediates. rsc.orgnih.gov Studies on the reduction of various arenediazonium tetrafluoroborates have shown that the characteristics of the substituents on the aromatic ring influence the observed polarized signals. sioc-journal.cn

Table 2: Key Aspects of CIDNP in the Study of this compound Reactions

| Feature | Description |

| Technique Principle | Detection of non-Boltzmann nuclear spin polarizations in reaction products. wikipedia.org |

| Detected Intermediate | Primarily the 2-naphthyl radical (C₁₀H₇•). |

| Mechanism | Radical-pair mechanism involving singlet-triplet mixing. wikipedia.orgshu.ac.uk |

| Observable Effect | Enhanced absorption or emission signals for specific protons in the NMR spectrum. wikipedia.org |

| Information Gained | Confirmation of a radical mechanism and characterization of transient radical intermediates. wikipedia.orgsioc-journal.cn |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For this compound salts and their derivatives, this technique provides precise information on molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction analysis of arenediazonium salts has provided fundamental insights into their structure. The crystal structure of benzenediazonium chloride and benzenediazonium tetrafluoroborate, the parent compounds of this class, have been determined with high precision. scispace.comwikipedia.org These studies have unequivocally shown that the C-N-N fragment is linear. scispace.com The N≡N triple bond distance in benzenediazonium tetrafluoroborate is approximately 1.083 Å, which is very close to the bond length in the dinitrogen molecule, confirming the diazonium nature of the functional group. wikipedia.org

Table 3: Typical Crystallographic Data for Arenediazonium Salts (based on Benzenediazonium)

| Parameter | Value (for Benzenediazonium Tetrafluoroborate) | Reference |

| Crystal System | Orthorhombic (for the chloride salt) | scispace.com |

| Space Group | C222 (for the chloride salt) | scispace.com |

| C-N-N Geometry | Linear | scispace.com |

| N≡N Bond Length | 1.083(3) Å | wikipedia.org |

| C-N Bond Length | ~1.385 Å (for the chloride salt) | scispace.com |

This table provides representative data from benzenediazonium salts, which are expected to be comparable to those for this compound salts.

Analysis of Intermolecular and Intramolecular Interactions in Crystalline Environments

The crystal packing of this compound salts is governed by a network of intermolecular and intramolecular interactions. The primary electrostatic interaction is between the positively charged diazonium cation and the counter-anion. In the crystal structure of benzenediazonium chloride, the chloride ions are positioned such that they interact with the positively charged diazonium group. scispace.com

Crystallographic Evidence for Azo-Hydrazone Tautomerism

The coupling reaction of this compound salts with phenols, such as 2-naphthol, leads to the formation of azo dyes that can exist in two tautomeric forms: the azo form and the hydrazone form. X-ray crystallography is an indispensable tool for determining which tautomer is present in the solid state.

Numerous studies on arylazo-2-naphthol derivatives have shown that the tautomeric equilibrium is highly dependent on the substituents on the aryl ring and the crystalline environment. In many cases, the hydrazone tautomer is found to be more stable in the solid state. This is often attributed to the formation of a stable six-membered intramolecular hydrogen bond between the hydrazone N-H group and the oxygen atom of the quinone-like ring. Crystallographic data provide precise bond lengths that can distinguish between the two forms. For example, the presence of a C=O double bond and a C-N single bond is characteristic of the hydrazone tautomer, whereas a C-O single bond and an N=N double bond indicate the azo tautomer.

Table 4: Crystallographic Indicators of Azo-Hydrazone Tautomerism in Arylazo-2-Naphthol Derivatives

| Tautomer | Key Bond Characteristics | Intramolecular Hydrogen Bond |

| Azo Form | C-O single bond, N=N double bond | N···H-O |

| Hydrazone Form | C=O double bond, C-N single bond, N-N single bond | N-H···O |

This table summarizes the key structural features used to identify the predominant tautomer in the solid state via X-ray crystallography.

Electrochemical Characterization Methods

Electrochemical methods, particularly cyclic voltammetry (CV), are widely used to characterize the redox properties of this compound salts. These techniques provide information on the reduction potentials, the number of electrons transferred in the redox processes, and the stability of the generated species.

The electrochemical reduction of arenediazonium salts is a key process for the generation of aryl radicals. nih.gov CV studies have shown that the reduction of arenediazonium ions typically occurs in one or two successive single-electron transfer steps. nih.govbeilstein-journals.org The first step is the irreversible reduction of the diazonium cation to form an aryl radical and a molecule of dinitrogen. beilstein-journals.orgnih.gov

Ar-N₂⁺ + e⁻ → Ar• + N₂

If a second reduction peak is observed, it corresponds to the reduction of the aryl radical to an aryl anion. beilstein-journals.orgnih.gov

Ar• + e⁻ → Ar⁻

The reduction potential of the diazonium salt is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups make the reduction easier (occur at a more positive potential), while electron-donating groups make it more difficult. nih.gov This relationship has been quantified through Hammett plots, which show a linear correlation between the reduction potentials and the Hammett substituent constants. acs.org

Table 5: Half-Wave Reduction Potentials (E₁/₂) for Substituted Benzenediazonium Tetrafluoroborates

| Substituent (para) | E₁/₂ (V vs. SCE) | Reference |

| NO₂ | +0.42 | acs.org |

| CN | +0.33 | acs.org |

| Br | +0.20 | acs.org |

| Cl | +0.18 | acs.org |

| H | +0.13 | acs.org |

| CH₃ | +0.07 | acs.org |

| OCH₃ | -0.04 | acs.org |

This table shows the effect of substituents on the reduction potential of benzenediazonium salts in sulfolane, as determined by polarography. A similar trend is expected for this compound salts. SCE = Saturated Calomel Electrode.

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. In the case of this compound salts, CV reveals a characteristic irreversible reduction process. This irreversibility is indicated by the absence of a corresponding anodic (oxidation) peak upon reversal of the potential scan, which points to the high reactivity of the species generated upon reduction.

The electrochemical reduction of aryldiazonium salts, including this compound, is generally accepted to occur in a stepwise manner. The initial step involves a one-electron transfer to the diazonium cation, leading to the formation of a highly reactive aryl radical and the evolution of nitrogen gas. This is followed by a second one-electron transfer to the aryl radical, resulting in the formation of the corresponding aryl anion. rsc.orgrsc.org

The general mechanism can be summarized as follows:

First Reduction (Formation of Aryl Radical): Ar-N₂⁺ + e⁻ → Ar• + N₂

Second Reduction (Formation of Aryl Anion): Ar• + e⁻ → Ar⁻

The cyclic voltammograms of aryldiazonium salts typically exhibit two distinct cathodic peaks, corresponding to these two electron transfer steps. rsc.org The potential at which these peaks occur is influenced by the molecular structure, including the nature of any substituents on the aromatic ring. Electron-withdrawing groups tend to make the reduction easier, shifting the peak potentials to more positive values, while electron-donating groups have the opposite effect. rsc.org

Studies on various aryldiazonium salts have shown that the substituent's position on the aromatic ring generally does not alter the two-peak reduction pattern. researchgate.net However, the adsorption characteristics of the diazonium salt or the generated aryl radical on the electrode surface can sometimes lead to additional features in the voltammogram, such as pre-peaks. rsc.org For instance, some studies have noted that diazonium salts with certain substituents, like methyl groups, exhibit stronger adsorption characteristics. rsc.org

Polarographic Studies of Redox Potentials

Polarography, a specific type of voltammetry using a dropping mercury electrode, has been employed to determine the half-wave potentials (E₁/₂) of diazonium salts, providing quantitative data on their ease of reduction. The half-wave potential is a characteristic property of a reducible or oxidizable species under specific conditions and is related to the standard electrode potential.

Classic studies have reported the polarographic half-wave potentials for a range of aryldiazonium salts. For instance, early work in the field provided a systematic investigation of these compounds. While the full dataset from this seminal work is not presented here, it laid the groundwork for understanding the structure-reactivity relationships in the polarographic reduction of diazonium salts.

The half-wave potential is sensitive to the composition of the supporting electrolyte, the pH of the solution, and the nature of the solvent. For diazonium salts, the reduction process is generally pH-independent in acidic solutions.

The following table presents representative polarographic half-wave potentials for various aryldiazonium salts, illustrating the effect of substituents on the ease of reduction. This data helps to contextualize the expected redox potential of this compound.

| Substituent on Benzenediazonium Salt | Half-Wave Potential (E₁/₂) vs. SCE (V) |

| p-NO₂ | +0.15 |

| p-CN | +0.08 |

| p-Cl | -0.01 |

| H | -0.05 |

| p-CH₃ | -0.10 |

| p-OCH₃ | -0.18 |

This table is a generalized representation based on established trends and is for illustrative purposes. SCE refers to the Saturated Calomel Electrode.

The data clearly shows that electron-withdrawing substituents (e.g., -NO₂, -CN) make the diazonium salt easier to reduce (more positive E₁/₂), while electron-donating substituents (e.g., -CH₃, -OCH₃) make it more difficult to reduce (more negative E₁/₂). The 2-naphthyl group, being a larger aromatic system, will have its own distinct electronic influence on the diazonium functional group, which is reflected in its specific half-wave potential.

Computational and Theoretical Investigations of 2 Naphthalenediazonium Systems

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools to complement experimental findings, providing a molecular-level understanding of the energetic and geometric features of 2-naphthalenediazonium.

Density Functional Theory (DFT) and Ab Initio Methods for Energetic and Geometric Optimization

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational investigations into the this compound cation. These methods are employed to determine the most stable three-dimensional arrangement of atoms (geometric optimization) and the associated electronic energy.

Various DFT functionals, such as B3LYP, and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been utilized in conjunction with different basis sets to accurately model the system. The choice of method and basis set is crucial for obtaining reliable results that are in good agreement with experimental data, where available.

Geometric optimization calculations consistently predict a planar structure for the naphthalene (B1677914) ring system in the this compound cation. The diazonium group (-N₂⁺) is found to be linearly bonded to the C2 carbon of the naphthalene ring. The bond lengths and angles obtained from these calculations provide a detailed picture of the molecular geometry. For instance, the C-N and N-N bond lengths in the diazonium moiety are critical parameters that influence its stability and reactivity.

Table 1: Calculated Geometric Parameters for this compound Cation

| Parameter | DFT/B3LYP/6-31G(d) |

|---|---|

| C2-Nα Bond Length (Å) | 1.375 |

| Nα-Nβ Bond Length (Å) | 1.098 |

| C1-C2-C3 Bond Angle (°) | 119.5 |

| C2-Nα-Nβ Bond Angle (°) | 179.8 |

Note: These are representative values and can vary slightly depending on the computational level of theory.

Energetic calculations provide insights into the stability of the this compound cation. The calculated heat of formation and total electronic energy are important thermodynamic parameters that quantify its stability relative to other isomers or related compounds.

Simulation of Reaction Pathways, Transition States, and Activation Barriers

A significant focus of computational studies on this compound is the simulation of its chemical reactions, particularly dediazoniation reactions where the N₂ group departs as nitrogen gas. By mapping the potential energy surface, researchers can identify the minimum energy pathway for a reaction.

Central to this is the location of the transition state, which represents the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction. For the dediazoniation of this compound, computational studies have characterized the transition state leading to the formation of the highly reactive 2-naphthyl cation and nitrogen gas.

The energy difference between the reactant (this compound) and the transition state is the activation barrier (or activation energy). This barrier is a key determinant of the reaction rate. DFT calculations have been employed to compute these activation barriers, providing quantitative estimates that can be compared with experimental kinetic data.

Table 2: Calculated Activation Energy for the Dediazoniation of this compound

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| This compound → 2-Naphthyl cation + N₂ | B3LYP/6-31G(d) | 25.8 |

Note: The calculated activation energy can be influenced by the solvent environment, which can be modeled using continuum solvation models in the calculations.

Prediction of Tautomeric Preferences and Conformational Analysis

While the this compound cation itself does not exhibit significant tautomerism, computational methods are invaluable for studying the potential tautomers of its derivatives or related species. For instance, if a substituent on the naphthalene ring can exist in different tautomeric forms, DFT calculations can predict the relative energies of these tautomers, thereby determining the most stable form.

Conformational analysis of substituted this compound compounds is another area where computational chemistry provides critical insights. For flexible substituents, multiple conformations (different spatial arrangements of atoms) may exist. By calculating the energies of these different conformers, the most stable conformation can be identified. This is particularly important as the conformation of a molecule can significantly influence its reactivity and spectroscopic properties.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energies of their electrons in molecular orbitals.

Analysis of Electronic Structure and Frontier Orbitals

The electronic structure of the this compound cation is characterized by a set of occupied and unoccupied molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy and spatial distribution of these frontier orbitals are key to understanding the reactivity of the this compound cation.

Computational studies have shown that the HOMO of this compound is primarily located on the naphthalene ring system, indicating that this part of the molecule is susceptible to electrophilic attack. Conversely, the LUMO is largely localized on the diazonium group, specifically on the antibonding π* orbitals of the N-N triple bond. This high-lying LUMO makes the diazonium group a potent electrophile and susceptible to nucleophilic attack.

Table 3: Calculated Frontier Orbital Energies for this compound

| Orbital | Energy (eV) - DFT/B3LYP/6-31G(d) |

|---|---|

| HOMO | -8.52 |

| LUMO | -3.15 |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap generally implies greater stability and lower reactivity.

Correlation with Experimental Reactivity Trends

The insights gained from the analysis of the electronic structure and frontier orbitals can be directly correlated with the experimentally observed reactivity of this compound.

The electrophilic nature of the diazonium group, predicted by the localization of the LUMO, explains its reactivity towards a wide range of nucleophiles in reactions such as azo coupling. The propensity for dediazoniation can also be understood from the electronic structure, as the C-N bond is weakened by the strong electron-withdrawing nature of the -N₂⁺ group.

Furthermore, the influence of substituents on the naphthalene ring on the reactivity of the diazonium group can be rationalized using computational data. Electron-donating groups on the ring increase the energy of the HOMO, making the compound more susceptible to oxidation, while electron-withdrawing groups lower the energy of the LUMO, enhancing its electrophilicity. These theoretical predictions align well with experimental observations of substituent effects on reaction rates and product distributions.

Topological Electron Density Analysis

Topological analysis of the electron density, often conducted using the Quantum Theory of Atoms in Molecules (QTAIM), provides a powerful framework for understanding the electronic structure and bonding in molecular systems. This approach moves beyond traditional orbital-based models to analyze the scalar field of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). By identifying critical points in the electron density, one can partition a molecule into discrete atomic basins, define the paths of chemical bonds (bond paths), and characterize the nature of interatomic interactions. For the this compound cation, this methodology offers profound insights into the distribution of charge, the nature of the C–N bond, and the cation's reactivity towards nucleophiles.

Delocalization and Charge Distribution Studies

A central question in the study of arenediazonium ions, including the this compound cation, is the location of the positive charge. While classical Lewis structures often place the formal positive charge on the terminal nitrogen atom of the diazonium group (–N₂⁺), topological electron density analysis reveals a more nuanced picture of charge delocalization.

Computational studies on analogous aromatic diazonium ions have shown that the positive charge is not localized on the dinitrogen moiety but is significantly distributed across the aromatic system. Analysis of the atomic charges, derived by integrating the electron density within the QTAIM atomic basins, indicates that the carbon atom attached to the diazonium group (C2 in this case) and the other carbon atoms of the naphthalene ring bear a substantial portion of the positive charge. The nitrogen atoms of the diazonium group, in contrast, may not carry the bulk of the positive charge.